

Spectroscopic Profile of Ebanol: A Technical Guide

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Compound of Interest

Compound Name: *Ebanol*

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Introduction

Ebanol (3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol) is a synthetic fragrance ingredient prized for its rich, warm, and potent sandalwood aroma.^{[1][2]} As a complex secondary alcohol with multiple stereoisomers, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ebanol**, along with comprehensive experimental protocols for acquiring this information.

Chemical Structure and Properties

- IUPAC Name: 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol^[3]
- CAS Number: 67801-20-1^{[3][4][5]}
- Molecular Formula: C₁₄H₂₄O^{[3][4][5]}
- Molecular Weight: 208.34 g/mol ^{[3][4][5]}
- Description: **Ebanol** is a colorless to pale yellow liquid.^[3] It is a mixture of diastereomers due to multiple chiral centers and a double bond within its structure.^[4]

Spectroscopic Data

Due to the proprietary nature of specific fragrance ingredients, publicly available, experimentally derived spectra for **Ebanol** are limited. The following tables present the expected spectroscopic data based on the known chemical structure of **Ebanol** and established principles of NMR, IR, and MS for its constituent functional groups (secondary alcohol, trisubstituted double bond, and a substituted cyclopentene ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.10 - 5.40	m	2H	Vinylic protons (-CH=CH-)
~3.60 - 4.00	m	1H	Proton on carbon bearing the hydroxyl group (-CHOH)
~2.00 - 2.50	m	1H	Allylic proton adjacent to the double bond and the cyclopentene ring
~1.50 - 2.00	m	2H	Methylene protons on the cyclopentene ring
~1.60	s	3H	Methyl protons on the double bond of the cyclopentene ring
~1.00 - 1.20	d	3H	Methyl protons adjacent to the -CHOH group
~0.80 - 1.00	m	9H	Remaining methyl and methine protons
~1.50 - 2.50	br s	1H	Hydroxyl proton (-OH)

Expected ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~120.0 - 140.0	C	Vinylic carbons (C=C)
~65.0 - 75.0	CH	Carbon bearing the hydroxyl group (C-OH)
~40.0 - 50.0	CH, C	Carbons of the cyclopentene ring
~30.0 - 40.0	CH, CH ₂	Aliphatic carbons in the side chain and ring
~10.0 - 25.0	CH ₃	Methyl carbons

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3600 - 3200	Strong, Broad	O-H stretch	Alcohol
~3040 - 3010	Medium	=C-H stretch	Alkene
~2960 - 2850	Strong	C-H stretch	Alkane
~1670 - 1640	Medium to Weak	C=C stretch	Alkene
~1465	Medium	C-H bend	Alkane
~1375	Medium	C-H bend	Alkane
~1100 - 1000	Strong	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

Expected Mass Spectrum Fragmentation

m/z	Interpretation
208	Molecular ion (M^+)
190	$M^+ - H_2O$ (dehydration)
165	$M^+ - C_3H_7$ (loss of isopropyl group)
123	Fragmentation of the cyclopentenyl group
43	$[C_3H_7]^+$ (isopropyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Ebanol**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Ebanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a 30-45 degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

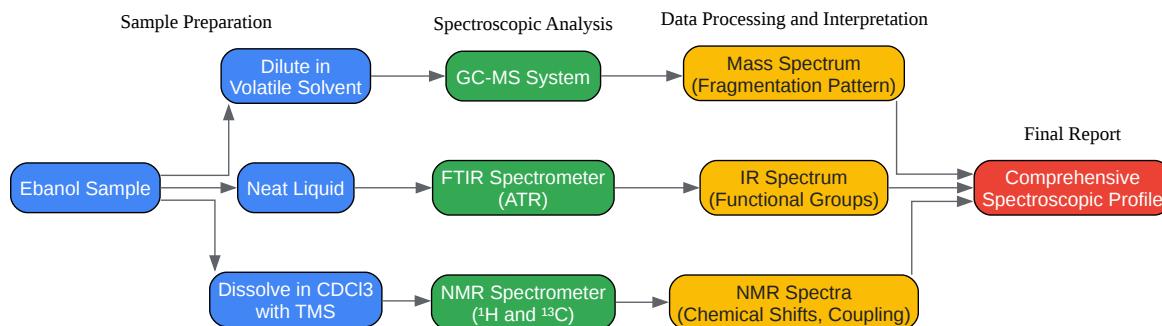
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a single drop of neat (undiluted) **Ebanol** directly onto the crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **Ebanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature around 250 °C.

- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: ~230 °C.
 - Quadrupole Temperature: ~150 °C.

Workflow for Spectroscopic Analysis of Ebanol



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Caption: Workflow for the spectroscopic analysis of **Ebanol**.

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